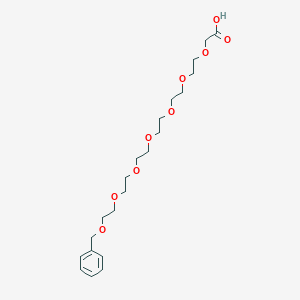

BnO-PEG6-CH2COOH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BnO-PEG6-CH2COOH typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) and subsequent oxidation to form the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BnO-PEG6-CH2COOH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The benzoyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

BnO-PEG6-CH2COOH has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Employed in the modification of proteins and peptides to enhance their stability and solubility.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.

Industry: Applied in the production of specialized materials and coatings.

Mechanism of Action

The mechanism of action of BnO-PEG6-CH2COOH involves its ability to form stable conjugates with other molecules through its PEG linker. This enhances the solubility and stability of the conjugated molecules, making them more effective in their respective applications. The benzoyl group provides additional stability and can interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

BnO-PEG4-CH2COOH: Similar structure but with a shorter PEG linker.

BnO-PEG8-CH2COOH: Similar structure but with a longer PEG linker.

BnO-PEG6-NH2: Similar structure but with an amine group instead of a carboxylic acid group.

Uniqueness

BnO-PEG6-CH2COOH is unique due to its specific PEG linker length and the presence of a carboxylic acid group, which allows for easy conjugation with other molecules. This makes it particularly useful in applications requiring enhanced solubility and stability .

Biological Activity

BnO-PEG6-CH2COOH, a polyethylene glycol (PEG) derivative, is increasingly recognized for its role in various biochemical applications, particularly in drug delivery and targeted therapy. This compound serves as a linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates, enhancing the solubility and stability of therapeutic agents. Understanding its biological activity is crucial for optimizing its application in biomedical research and therapeutic development.

- Molecular Formula : C19H36O7

- Molecular Weight : 372.453 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 473.6 ± 40.0 °C at 760 mmHg

- Flash Point : 240.3 ± 27.3 °C

This compound functions primarily as a linker in ADCs, where it connects the cytotoxic drug to the targeting antibody. The PEG moiety enhances the pharmacokinetic properties of the conjugate, improving solubility and reducing immunogenicity. The carboxylic acid group allows for conjugation with amines on antibodies or other biomolecules through stable amide bonds.

Table 1: Comparison of this compound with Other PEG Linkers

| Property | This compound | Boc-NH-PEG6-CH2COOH | Mal-PEG6-CH2COOH |

|---|---|---|---|

| Molecular Weight | 372.453 g/mol | 391.684 g/mol | 391.684 g/mol |

| Solubility | High | High | High |

| Target Applications | ADCs | PROTACs | Bioconjugation |

| Reactivity | Moderate | High | High |

In Vitro Studies

Research indicates that this compound significantly enhances the efficacy of ADCs by improving their stability and cellular uptake. In vitro studies have demonstrated that ADCs utilizing this linker show increased cytotoxicity against target cancer cells compared to those using non-PEGylated linkers.

Case Study: Antibody Drug Conjugates

A study conducted by Xiang et al. (2016) reported the synthesis of an ADC using this compound as a linker, which exhibited enhanced therapeutic efficacy against HER2-positive breast cancer cells. The study highlighted:

- Increased internalization of the ADC by target cells.

- Enhanced cytotoxicity , with IC50 values significantly lower than those of conventional therapies.

Pharmacokinetics

The incorporation of this compound into drug formulations leads to improved pharmacokinetic profiles:

- Extended circulation time in systemic circulation due to reduced renal clearance.

- Improved bioavailability , allowing for lower dosages and reduced side effects.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O9/c22-21(23)19-30-17-15-28-13-11-26-9-7-24-6-8-25-10-12-27-14-16-29-18-20-4-2-1-3-5-20/h1-5H,6-19H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJJIYPZZKHCJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.